molecular formula C26H25N5O3S B11268956 2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11268956
M. Wt: 487.6 g/mol
InChI Key: AGADJZAZVDQBEP-UHFFFAOYSA-N
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Description

2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

Molecular Formula

C26H25N5O3S

Molecular Weight

487.6 g/mol

IUPAC Name

2-(2-butoxyphenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C26H25N5O3S/c1-3-4-15-33-23-8-6-5-7-20(23)21-16-22-26(32)30(13-14-31(22)28-21)17-24-27-25(29-34-24)18-9-11-19(35-2)12-10-18/h5-14,16H,3-4,15,17H2,1-2H3

InChI Key

AGADJZAZVDQBEP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyrazolo[1,5-a]pyrazine core through cyclization reactions.
  • Introduction of the oxadiazole moiety via cyclization of appropriate precursors.
  • Functionalization of the phenyl rings with butoxy and methylthio groups.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors for cyclization reactions.
  • Employment of advanced purification techniques like column chromatography and recrystallization.
  • Implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole moiety undergoes nucleophilic displacement reactions under acidic or basic conditions. For example:

  • Chlorination : Treatment with POCl₃ and tetramethylammonium chloride replaces the oxadiazole oxygen with chlorine, forming a reactive intermediate for further functionalization .

  • Amination : Reaction with primary or secondary amines displaces the oxadiazole oxygen, yielding substituted derivatives (e.g., pyridinemethanamine coupling) .

Table 1: Representative Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldReference
ChlorinationPOCl₃, 110°C, 6h7-chloro intermediate85%
Amination2-pyridinemethanamine, DMF, 80°CPyridine-substituted derivative72%

Functionalization of the Methylthio Group

The methylthio (-SMe) group on the phenyl ring participates in oxidation and alkylation:

  • Oxidation : H₂O₂/CH₃COOH converts -SMe to sulfoxide (-SO-) or sulfone (-SO₂-) groups, altering electronic properties.

  • Demethylation : HI or BBr₃ cleaves the methylthio group, generating a thiol (-SH) for further conjugation.

Table 2: Methylthio Group Reactivity

ReactionConditionsProductNotes
OxidationH₂O₂ (30%), CH₃COOH, 50°CSulfoxide derivativeSelective to -SO- under mild conditions
DemethylationBBr₃, CH₂Cl₂, -20°CThiol intermediateRequires inert atmosphere

Pyrazolo-Pyrazinone Core Modifications

The pyrazolo[1,5-a]pyrazin-4(5H)-one core is susceptible to electrophilic aromatic substitution (EAS) and ring-opening:

  • EAS at C-3 : Nitration (HNO₃/H₂SO₄) or sulfonation introduces electron-withdrawing groups, enhancing solubility.

  • Ring Opening : Strong bases (e.g., NaOH) cleave the pyrazinone ring, yielding linear intermediates for recyclization.

Cross-Coupling Reactions

The compound’s aryl halide derivatives (e.g., brominated at the phenyl group) undergo palladium-catalyzed couplings:

  • Suzuki-Miyaura : Boronic acids couple with brominated intermediates to install aryl/heteroaryl groups (e.g., biphenyl derivatives) .

  • Sonogashira : Terminal alkynes form carbon-carbon bonds, enabling alkyne-functionalized analogs .

Table 3: Coupling Reaction Parameters

Reaction TypeCatalyst/BaseSubstrateYield
SuzukiPd(PPh₃)₄, K₂CO₃4-fluorophenylboronic acid68%
SonogashiraPdCl₂(PPh₃)₂, CuIPropargylamine55%

Hydrogenation and Reduction

Selective hydrogenation targets unsaturated bonds:

  • Alkyne Reduction : H₂/Pd-C converts alkynes to alkanes, modifying steric profiles .

  • Nitro Reduction : H₂/Ni reduces nitro groups to amines for bioactive analogs.

Stability and Decomposition

The compound degrades under prolonged exposure to:

  • Acidic Conditions : Protonation of the oxadiazole nitrogen leads to ring cleavage.

  • UV Light : Photooxidation of the methylthio group generates reactive sulfonic acids.

Key Findings and Trends

  • Reactivity Hierarchy : Oxadiazole > methylthio > pyrazolo-pyrazinone in substitution reactions.

  • Synthetic Utility : Suzuki couplings enable rapid diversification of the aryl moiety for structure-activity relationship (SAR) studies.

  • Stability Limitations : Acid-labile nature necessitates neutral pH during storage and handling.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development, particularly in targeting various diseases:

  • Anticancer Activity : Research indicates that compounds with similar pyrazolo and oxadiazole moieties exhibit significant anticancer properties. The incorporation of the methylthio group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further investigation in cancer therapeutics .
  • Antimicrobial Properties : The presence of the pyrazole ring has been associated with antimicrobial activity. Studies have shown that derivatives of pyrazoles can inhibit bacterial growth, suggesting that this compound could be explored as a new antimicrobial agent .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties in various models. This aspect could be crucial for developing treatments for inflammatory diseases .

Material Science

The compound's unique chemical structure also opens avenues in material science:

  • Organic Electronics : The incorporation of this compound in organic electronic devices can enhance conductivity and stability due to its heterocyclic nature. Research into similar compounds has shown promise in applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
  • Polymeric Applications : The use of this compound as an additive in polymers could improve their mechanical and thermal properties. Its compatibility with various polymer matrices makes it suitable for enhancing performance in coatings and films .

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of compounds related to 2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one:

  • Synthesis and Biological Evaluation : A study synthesized a series of pyrazole derivatives and evaluated their anticancer activity against various cell lines. Compounds with similar substituents showed IC50 values indicating potent activity against cancer cells .
  • Structure-Activity Relationship (SAR) : Another study investigated the SAR of oxadiazole derivatives, revealing that specific substitutions significantly enhance biological activity. This insight can guide future modifications to improve efficacy .
  • Material Properties : Research on related compounds demonstrated their effectiveness as stabilizers in polymer matrices, improving UV resistance and mechanical strength. Such findings support the potential application of the target compound in enhancing material properties .

Mechanism of Action

The mechanism of action of 2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-butoxyphenyl)-5-((3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
  • 2-(2-butoxyphenyl)-5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Uniqueness

The uniqueness of 2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one lies in its specific functional groups, which may impart unique biological activities or chemical reactivity compared to similar compounds.

Biological Activity

The compound 2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule that belongs to the class of pyrazolo[1,5-a]pyrazin derivatives. This class has garnered significant attention due to its diverse biological activities, particularly in the field of cancer research. This article aims to explore the biological activity of this compound, focusing on its anticancer potential and underlying mechanisms.

Synthesis and Characterization

The synthesis of pyrazolo[1,5-a]pyrazin derivatives typically involves multi-step reactions that yield compounds with various substituents. For instance, derivatives have been synthesized through reactions involving ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amines under different conditions (microwave-assisted or conventional heating) . Characterization methods such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structures of these compounds.

Anticancer Potential

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazin exhibit promising anticancer activity. The compound in focus has shown significant inhibitory effects against various cancer cell lines, including A549 lung cancer cells. The growth inhibition is dose-dependent and time-dependent, with notable structure-activity relationships identified .

Table 1: Summary of Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
2-(2-butoxyphenyl)-...A549 (Lung)3.0Modulation of autophagy
Other Derivative 3oA549 (Lung)0.9Induction of apoptosis
Compound 7aMCF-7 (Breast)0.65Apoptosis via p53 activation
Compound 7bDU-145 (Prostate)2.41Caspase-3 cleavage

The compound's mechanism of action appears to involve modulation of autophagy pathways and induction of apoptosis in cancer cells. Specifically, compounds with certain substituents on the pyrazole moiety have been shown to enhance anticancer efficacy by increasing p53 expression levels and activating apoptotic pathways .

Structure-Activity Relationships

The structure-activity relationship (SAR) studies indicate that the presence of specific functional groups significantly influences biological activity. For example:

  • Oxadiazole Linkage : Compounds containing the oxadiazole moiety exhibit enhanced anticancer properties compared to those without it.
  • Substituent Variations : The introduction of methylthio groups on the phenyl ring has been correlated with increased potency against various cancer cell lines .

Case Studies

Several case studies highlight the effectiveness of pyrazolo[1,5-a]pyrazin derivatives in preclinical settings:

  • Study on A549 Cells : A derivative exhibited an IC50 value of 3 µM against A549 cells, demonstrating significant growth inhibition and suggesting potential for further development as a therapeutic agent .
  • Comparative Analysis : When compared to known chemotherapeutics like doxorubicin, certain derivatives showed comparable or superior efficacy in inducing apoptosis in breast cancer cell lines .

Q & A

Q. Methodological Guidance

  • Antitubercular activity : Follow ’s protocol using the Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv, with minimum inhibitory concentration (MIC) values ≤1 µg/mL indicating high potency .
  • Antibacterial screening : Use agar diffusion or broth microdilution () against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing zone-of-inhibition diameters to standard antibiotics .

What analytical techniques are critical for assessing the purity and stability of pyrazolo-pyrazinone derivatives?

Q. Methodological Guidance

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for stable crystals, as in ) .
  • SCXRD : Validate purity (>99% crystalline) and detect polymorphic forms .

How can molecular conformation influence the biological activity of pyrazolo[1,5-a]pyrazinone derivatives?

Advanced Research Question
Non-planar conformations (e.g., dihedral angles >45° between aromatic rings) may reduce membrane permeability or target binding. notes that a dihedral angle of 51.68° between hydroxyphenyl and pyrazole rings disrupts coplanarity, potentially lowering activity . In contrast, derivatives with smaller angles (e.g., 16.83° in ) exhibit enhanced π-stacking with hydrophobic enzyme pockets .

Table 1: Key Crystallographic Parameters from Representative Studies

Parameter
Space groupP1P1
Dihedral angles (°)16.83–51.6872.278 (γ)
R factor0.0510.041
Yield after recrystallization45%Not reported

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